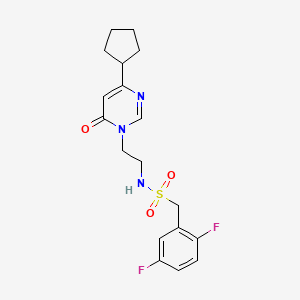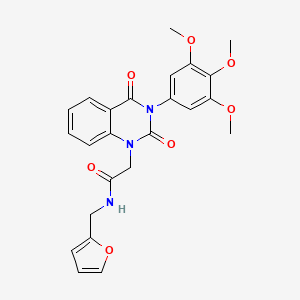
N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide involves several steps. One common synthetic route includes the reaction of 2-cyano-3-fluoroaniline with cyclohexanecarbonyl chloride under specific conditions to form the desired product . The reaction typically requires a base such as triethylamine and is conducted in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .
Análisis De Reacciones Químicas
N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
- N-(2-cyano-4-fluorophenyl)cyclohexanecarboxamide
- N-(2-cyano-3-chlorophenyl)cyclohexanecarboxamide
- N-(2-cyano-3-methylphenyl)cyclohexanecarboxamide
These compounds share similar structural features but differ in the position and nature of the substituents on the phenyl ring . The unique combination of the cyano and fluoro groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-12-7-4-8-13(11(12)9-16)17-14(18)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEAKIAWTJNUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C(=CC=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2697146.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2697147.png)


![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2697150.png)

![2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2697152.png)


![1-[4-(Trifluoromethyl)benzoyl]piperidine](/img/structure/B2697162.png)


![2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid](/img/structure/B2697166.png)

